molecular formula C16H13NO B8362764 N-(3-ethynylphenyl)-2-methylbenzamide

N-(3-ethynylphenyl)-2-methylbenzamide

Cat. No.: B8362764
M. Wt: 235.28 g/mol
InChI Key: XBEKDUBAMPNOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethynylphenyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

N-(3-ethynylphenyl)-2-methylbenzamide

InChI

InChI=1S/C16H13NO/c1-3-13-8-6-9-14(11-13)17-16(18)15-10-5-4-7-12(15)2/h1,4-11H,2H3,(H,17,18)

InChI Key

XBEKDUBAMPNOEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dry 25 mL flask was charged with 2-methylbenzoyl chloride (0.155 g, 1.00 mmol) was cooled to room temperature, and THF (10 mL) was added. 3-Ethynyl-phenylamine (0.117 g, 1.00 mmol) was added to the THF solution of the acid chloride followed by NEt3 (0.272 mL, 2.00 mmol), and the mixture was allowed to stir at 55° C. The reaction mixture was then allowed to cool to room temperature and partitioned between EtOAc (10 mL) and H2O (15 mL). The organic layer was washed with then washed once with 1M HCl (˜20 mL) followed by of saturated aqueous NaHCO3 (˜20 mL) and of brine (˜20 mL). The organic extracts were concentrated and the crude residue was purified by chromatography (silica gel, gradient elution EtOAc/hexanes 10 to 70%). The product containing fractions were concentrated to give the title compound as a tan solid (434 mg, 0.88 mmol, 88%).
Quantity
0.155 g
Type
reactant
Reaction Step One
Quantity
0.117 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.272 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
88%

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